molecular formula C24H28FN3O3 B5369879 1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine

1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine

Cat. No. B5369879
M. Wt: 425.5 g/mol
InChI Key: SHFMCBABPNSFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine, also known as FP-MPP, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter (DAT) inhibitor. It inhibits the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other antidepressant and anxiolytic drugs.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and decreased anxiety. Additionally, it has been shown to have antinociceptive effects, which can help to reduce pain.

Advantages and Limitations for Lab Experiments

1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine transporters. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as schizophrenia and addiction. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research is needed to develop new synthesis methods that are more efficient and cost-effective.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action involves the inhibition of serotonin and dopamine reuptake, leading to increased levels of these neurotransmitters in the brain. While it has several advantages for lab experiments, further research is needed to fully understand its potential as a treatment and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine involves a multi-step process that includes the reaction of 4-fluorobenzoyl chloride with piperidine, followed by the reaction of the resulting compound with 2-methoxyphenylpiperazine. The final product is obtained through purification and isolation techniques such as column chromatography.

Scientific Research Applications

1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine has been investigated for its potential therapeutic applications in various scientific studies. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. Additionally, it has been shown to have potential as a treatment for Parkinson's disease, as it can increase dopamine levels in the brain.

properties

IUPAC Name

[1-(4-fluorobenzoyl)piperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3/c1-31-22-7-3-2-6-21(22)26-13-15-27(16-14-26)24(30)19-5-4-12-28(17-19)23(29)18-8-10-20(25)11-9-18/h2-3,6-11,19H,4-5,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFMCBABPNSFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCN(C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.